molecular formula C10H15NO2S B1334829 Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate CAS No. 350988-44-2

Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Cat. No. B1334829
M. Wt: 213.3 g/mol
InChI Key: PXWXBFMFSLKMJA-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a chemical compound with the empirical formula C10H15NO2S . It has a molecular weight of 213.30 . This compound is in solid form .


Molecular Structure Analysis

The SMILES string of this compound is CC(C)OC(=O)c1c(N)sc(C)c1C . The InChI string is 1S/C10H15NO2S/c1-5(2)13-10(12)8-6(3)7(4)14-9(8)11/h5H,11H2,1-4H3 .

Scientific Research Applications

Microwave Irradiation in Chemical Synthesis

One application of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is in chemical synthesis. Davoodnia et al. (2009) investigated the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation. This method facilitated the synthesis of various thieno[2,3-d]pyrimidine derivatives, a process that likely proceeds through intermediates like 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides (Davoodnia et al., 2009).

Alkylation in Organic Chemistry

Krasovskii and Burmistrov (1965) explored the alkylation of 2-amino-4,5-dimethylthiazole, closely related to the compound , with isopropanol. They achieved good yields of isopropylamino- and 2-cyclohexylamino-4,5-dimethylthiazole, demonstrating the compound's utility in creating structurally diverse derivatives (Krasovskii & Burmistrov, 1965).

Use in Ring-Opening Polymerization

Bakkali-Hassani et al. (2018) studied the use of commercial aminoalcohols, including a compound structurally similar to Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate, as direct initiators in the ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This research demonstrates the compound's potential in creating novel polymeric materials (Bakkali-Hassani et al., 2018).

Crystal and Molecular Structure Analysis

Silaichev et al. (2010) investigated reactions involving isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates, showing the utility of compounds structurally related to Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate in crystal and molecular structure analysis. They confirmed the crystal and molecular structure of their compounds through XRD analysis, highlighting the importance of these compounds in detailed structural studies (Silaichev et al., 2010).

Safety And Hazards

This compound is classified as a Combustible Solid . The flash point is not applicable .

properties

IUPAC Name

propan-2-yl 2-amino-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-5(2)13-10(12)8-6(3)7(4)14-9(8)11/h5H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWXBFMFSLKMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197755
Record name 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate

CAS RN

350988-44-2
Record name 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350988-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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